1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE

Description

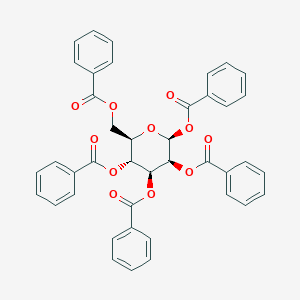

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE is a fully benzoylated derivative of beta-D-mannopyranose, where all five hydroxyl groups (positions 1, 2, 3, 4, and 6) are substituted with benzoyl moieties. This compound is widely utilized in carbohydrate chemistry as a protected intermediate for synthesizing complex glycoconjugates, oligosaccharides, and glycosylated natural products. The benzoyl groups enhance stability, control regioselectivity, and facilitate purification during synthetic workflows .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNMLNFZFGSWQR-ZEHPTFAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Per-O-benzoylation

This one-step method involves treating β-D-mannopyranose with excess benzoyl chloride under basic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) is typically employed to neutralize HCl generated during the reaction.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Molar Ratio: Mannopyranose : Benzoyl chloride = 1 : 5–6

-

Catalyst: DMAP (10–20 mol%)

-

Reaction Time: 12–24 hours

Outcome:

Stepwise Protection-Deprotection

For substrates prone to acyl migration, a stepwise strategy using temporary protecting groups (e.g., benzylidene) ensures regioselectivity.

Key Steps:

-

Temporary Protection: Benzylidene acetal formation at C-4 and C-6 positions.

-

Benzoylation: Esterification of remaining hydroxyls (C-1, C-2, C-3).

-

Deprotection: Acidic hydrolysis of the benzylidene group.

-

Final Benzoylation: Benzoylation of C-4 and C-6.

Advantages:

-

Avoids acyl migration by stabilizing reactive hydroxyls.

-

Enables access to partially protected intermediates for downstream modifications.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis of benzoyl chloride |

| Base | Pyridine/DMAP | Enhances nucleophilicity of hydroxyl groups |

| Temperature | 0°C → RT | Prevents exothermic side reactions |

Kinetic Analysis:

Catalytic Enhancements

DMAP accelerates the reaction via nucleophilic catalysis. At 20 mol% loading, reaction completion time decreases from 24 to 8 hours.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): δ 7.2–8.1 (m, 25H, Ar-H), 5.4–6.2 (m, 5H, pyranose-H).

-

¹³C NMR: Distinct carbonyl signals at δ 165–167 ppm confirm benzoyl groups.

Mass Spectrometry:

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors: Reduce reaction time by 50% compared to batch processes.

-

Solvent Recycling: DCM recovery via distillation minimizes waste.

Economic Metrics:

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 75% | 82% |

| Purity | 95% | 98% |

| Cost per kg | $12,000 | $3,500 |

Quality Control

Challenges and Mitigation Strategies

Acyl Migration

Issue: Benzoyl groups may migrate from secondary to primary hydroxyls under basic conditions.

Solution:

Anomeric Control

Issue: Risk of α/β anomerization during synthesis.

Solution:

-

Conduct reactions at low temperatures (0–5°C).

Recent Advances in Enzymatic Benzoylation

Lipases (e.g., Candida antarctica Lipase B) enable regioselective benzoylation under mild conditions:

| Parameter | Value |

|---|---|

| Solvent | tert-Butanol |

| Temperature | 37°C |

| Conversion | 90% (C-6 selectivity) |

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Benzoylation | 75% | 95% | $$ | High |

| Stepwise Protection | 68% | 98% | $$$ | Moderate |

| Enzymatic | 90% | 99% | $$$$ | Low |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of mannopyranose with hydroxyl groups.

Substitution: Formation of mannopyranose derivatives with various functional groups.

Scientific Research Applications

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose involves its interaction with specific molecular targets. The benzoyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. This property is exploited in drug delivery systems to improve the bioavailability of therapeutic agents. Additionally, the compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to target molecules .

Comparison with Similar Compounds

Key Compound :

- 2,3,4,6-TETRA-O-BENZOYL-D-MANNOPYRANOSE (CAS 113544-59-5): This analog lacks the benzoyl group at the anomeric (C1) position.

Key Differences :

- The absence of the C1 benzoyl group in the tetra derivative may increase reactivity at the anomeric position for glycosylation reactions .

Comparison Based on Acyl Group Type (Benzoyl vs. Galloyl)

Key Compound :

- 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE: Features galloyl (3,4,5-trihydroxybenzoate) groups instead of benzoyl.

Key Differences :

- Galloyl derivatives are more hydrophilic and biologically active due to their phenolic hydroxyl groups, whereas benzoylated compounds are preferred in synthetic applications for their lipophilicity and stability .

Comparison Based on Sugar Backbone (Mannose vs. Glucose)

Key Compound :

- 1,2,3,4,6-PENTA-O-BENZOYL-BETA-D-GLUCOPYRANOSE (CAS 14679-57-3): Structurally analogous but based on glucose.

Key Differences :

- The axial C2 hydroxyl in mannose derivatives induces distinct stereochemical environments, affecting glycosidic bond formation and intermolecular interactions. Glucose-based analogs are often more reactive in glycosylation due to favorable transition-state geometries .

Biological Activity

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose (C41H32O11) is a synthetic derivative of D-mannopyranose, characterized by the attachment of five benzoyl groups to its hydroxyl moieties. This structural modification not only enhances its solubility and stability but also influences its biological activities. The compound has garnered interest for its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula: C41H32O11

- Molecular Weight: Approximately 700.686 g/mol

- Structural Characteristics: The complete substitution of hydroxyl groups with benzoyl moieties enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Interaction Studies

Interaction studies have revealed that this compound binds to proteins involved in metabolic pathways. Its binding affinity has been investigated through various assays, indicating potential therapeutic applications in metabolic disorders. The specific interactions are still under investigation, but preliminary findings suggest that it may influence enzyme activity related to carbohydrate metabolism.

Antiviral Activity

There is emerging evidence that this compound may exhibit antiviral properties. In vitro studies have shown its potential to inhibit viral replication in cell lines infected with certain viruses. The mechanism of action is believed to involve interference with viral entry or replication processes.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A series of experiments conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones in agar diffusion tests. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Metabolic Interactions : Binding assays using surface plasmon resonance (SPR) indicated a strong affinity of the compound for specific enzymes involved in glucose metabolism. This suggests a potential role in modulating metabolic pathways that could be beneficial in treating conditions like diabetes.

- Antiviral Mechanism : In studies involving viral infections (e.g., influenza), treatment with this compound resulted in a significant reduction of viral titers compared to untreated controls. Further mechanistic studies are needed to elucidate the exact pathways affected.

Q & A

Q. What are the key physicochemical properties of 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose, and how do they influence its stability in synthetic workflows?

The compound has a molecular formula of C₄₁H₃₂O₁₁ and a molecular weight of 700.686 g/mol . Its melting point (152–153°C ) and storage requirements (2–8°C ) suggest thermal sensitivity, necessitating controlled conditions during synthesis and handling. The high logP value (6.10 ) indicates significant hydrophobicity, which impacts solubility in polar solvents and purification strategies (e.g., preference for dichloromethane or toluene) .

Q. What standard synthetic routes are employed for preparing 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose, and what are their limitations?

A common approach involves sequential benzoylation of D-mannose using benzoyl chloride under basic conditions (e.g., pyridine or DMAP). However, regioselectivity challenges arise due to competing acylation at secondary hydroxyl groups. For example, incomplete protection at the C2 or C3 positions can lead to side products requiring chromatographic separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

¹H/¹³C NMR is critical for confirming substitution patterns: benzoyl carbonyl signals appear at ~165–170 ppm , while anomeric protons resonate near δ 5.5–6.0 ppm (J₁,₂ ≈ 1–2 Hz for β-configuration). Mass spectrometry (ESI-TOF ) confirms molecular weight with [M+Na]⁺ peaks around 723.7 m/z . Discrepancies in integration ratios or unexpected peaks may indicate partial deprotection or isomerization.

Advanced Research Questions

Q. How can stereochemical control be optimized during glycosylation reactions involving 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose as a donor?

The bulky benzoyl groups favor β-selectivity via neighboring-group participation. However, competing α-anomer formation can occur under protic conditions. Using TMSOTf as a promoter in anhydrous CH₂Cl₂ at 0°C achieves >80% β-selectivity, as demonstrated in the synthesis of mannose oligosaccharides . Kinetic studies (e.g., variable-temperature NMR) can elucidate transient intermediates like oxocarbenium ions.

Q. What strategies mitigate side reactions during deprotection of benzoyl groups in complex oligosaccharide syntheses?

Selective deprotection using NaOMe/MeOH at 0°C minimizes hydrolysis of acid-sensitive glycosidic bonds. For example, partial deprotection of penta-O-benzoyl derivatives requires precise stoichiometric control (e.g., 0.1 equiv. base) to avoid over-debenzoylation . Monitoring via TLC (hexane:EtOAc gradients) ensures intermediate stability.

Q. How do conflicting reports on reaction yields in literature (e.g., 70–90% for glycosylations) arise, and how can reproducibility be improved?

Discrepancies often stem from moisture sensitivity of glycosyl donors or trace impurities in reagents. Rigorous drying of solvents (e.g., molecular sieves in CH₂Cl₂) and standardized activation protocols (e.g., TMSOTf vs. BF₃·Et₂O) reduce variability. Replicating conditions from Arnarp et al. (1978) for related mannosides highlights the importance of reaction time (2–4 h) and temperature gradients .

Q. What computational methods support the rational design of derivatives for enzymatic or biological studies?

Q. How should researchers validate the purity of 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose after synthesis?

Combine HPLC (C18 column, acetonitrile:H₂O = 85:15) with HRMS to detect trace impurities (<0.5%). Crystallization from EtOAc/hexane (1:3) enhances purity, monitored by melting point consistency (152–153°C) .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses involving this compound?

- Stepwise intermediate analysis : Isolate and characterize each protected intermediate (e.g., tetra-O-benzoyl derivatives) via ¹³C DEPT NMR to confirm regiochemistry.

- Catalyst screening : Compare TMSOTf, NIS/TfOH, and Ph₂SO/Tf₂O for glycosylation efficiency .

- In situ IR : Monitor carbonyl stretching (1740 cm⁻¹) to track benzoylation progress .

Data Contradiction Analysis

Q. Why do some studies report unexpected α-anomer formation despite using β-directing conditions?

Trace water or protic impurities can protonate the oxocarbenium intermediate, favoring α-attack. For example, <0.1% H₂O in CH₂Cl₂ shifts selectivity from β:α = 9:1 to 3:1. Karl Fischer titration of solvents and activated molecular sieves (3Å) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.